Sodium 4-ethoxybenzenesulfonate
Description
Sodium 4-ethoxybenzenesulfonate is a sodium salt of a para-substituted benzenesulfonic acid, featuring an ethoxy (-OCH₂CH₃) group at the 4-position of the aromatic ring. This compound belongs to the class of aryl sulfonates, which are widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to their stability, solubility, and reactivity as leaving groups or surfactants.
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
MORBPUIXVYRFJG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for Sodium 4-ethoxybenzenesulfonate involves the sulfonation of 4-ethoxybenzenesulfonic acid. This reaction introduces the sulfonate group (-SO3Na) onto the aromatic ring. The overall process can be summarized as follows:
4-Ethoxybenzenesulfonic acid+Sulfonating agent→Sodium 4-ethoxybenzenesulfonate
Reaction Conditions:: The sulfonation reaction typically occurs under acidic conditions, using sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction temperature and concentration of reagents influence the yield and selectivity.
Industrial Production:: Industrial production methods involve large-scale sulfonation processes, where 4-ethoxybenzenesulfonic acid reacts with sodium hydroxide to form the sodium salt. The compound is then isolated and purified for commercial use.
Chemical Reactions Analysis
Sodium 4-ethoxybenzenesulfonate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Oxidation and Reduction: While the sulfonate group itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions: Sulfonation reactions typically use concentrated sulfuric acid or oleum. Other reagents may include Lewis acids or bases, depending on the desired transformation.
Scientific Research Applications
Sodium 4-ethoxybenzenesulfonate has diverse applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: May serve as a surfactant in cell culture media or protein purification.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed as an antistatic agent in plastics and textiles.
Mechanism of Action
The exact mechanism by which Sodium 4-ethoxybenzenesulfonate exerts its effects depends on the specific application. It may interact with cell membranes, proteins, or other biological components.
Comparison with Similar Compounds
Structural and Substituent Effects
Sodium 4-ethoxybenzenesulfonate shares a core benzenesulfonate structure with several analogs, differing primarily in the substituent at the 4-position. Key comparisons include:
| Compound Name | Substituent (R) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Sodium 4-methoxybenzenesulfonate | -OCH₃ | C₇H₇NaO₄S | Smaller substituent, higher electron density |
| Sodium 4-isopropoxybenzenesulfonate | -OCH(CH₃)₂ | C₉H₁₁NaO₄S | Bulkier substituent, steric hindrance |
| Sodium 4-methylbenzenesulfonate | -CH₃ | C₇H₇NaO₃S | Non-oxygenated substituent, hydrophobic |
| Sodium 4-nitrobenzenesulfonate | -NO₂ | C₆H₄NNaO₅S | Electron-withdrawing, enhances acidity |
Key Observations :
- The ethoxy group (-OCH₂CH₃) offers intermediate steric bulk compared to methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups, influencing solubility and reactivity in substitution reactions .
Physicochemical Properties
Solubility and Stability:
- This compound : Expected to exhibit high water solubility due to the ionic sodium sulfonate group, though slightly reduced compared to methoxy analogs due to the ethoxy group’s mild lipophilicity.
- Sodium 4-methoxybenzenesulfonate : Higher water solubility attributed to the smaller, more polar methoxy group .
- Sodium 4-isopropoxybenzenesulfonate : Lower solubility in water due to increased steric bulk, favoring solubility in organic solvents like acetonitrile (as seen in for sulfonate ester reactions) .
Spectroscopic Data (Inferred from and ):
- ¹H NMR : The ethoxy group’s protons would resonate as a quartet (δ ~3.5–4.0 ppm for -OCH₂CH₃) and triplet (δ ~1.2–1.4 ppm for -CH₃), distinct from methoxy’s singlet (δ ~3.8 ppm).
- IR Spectroscopy : Sulfonate S=O stretches (~1170–1230 cm⁻¹) remain consistent, while C-O-C stretches vary with substituent size (e.g., 1250 cm⁻¹ for methoxy vs. 1220 cm⁻¹ for ethoxy) .
Thermal Behavior
- Sodium 4-methoxybenzenesulfonate derivatives show decomposition temperatures above 250°C, attributed to the stability of the sulfonate group. The ethoxy variant is expected to decompose at slightly lower temperatures (~230–240°C) due to increased molecular weight and reduced crystallinity .
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